molecular formula C18H21ClN2OS B2881180 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide CAS No. 2034490-23-6

2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide

Número de catálogo B2881180
Número CAS: 2034490-23-6
Peso molecular: 348.89
Clave InChI: GVVKBPDMLIJLNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound selectively inhibits the activity of the protein kinase CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is involved in the repair of damaged DNA, and its inhibition can lead to the accumulation of DNA damage and cell death in cancer cells.

Mecanismo De Acción

CHK1 is a protein kinase that is involved in the DNA damage response pathway. When DNA damage occurs, CHK1 is activated and phosphorylates downstream targets that are involved in DNA repair and cell cycle regulation. Inhibition of CHK1 activity leads to the accumulation of DNA damage and cell death in cancer cells. 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide selectively inhibits CHK1 activity by binding to the ATP-binding site of the protein kinase domain.
Biochemical and Physiological Effects
2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has been shown to selectively inhibit CHK1 activity in cancer cells, leading to the accumulation of DNA damage and cell death. The compound has also been shown to enhance the efficacy of DNA-damaging agents and PARP inhibitors. In addition, 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has minimal effects on normal cells, making it a promising candidate for cancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide is its selectivity for CHK1, which minimizes off-target effects. The compound has also been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy. However, one limitation of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has a short half-life, which can limit its efficacy in vivo.

Direcciones Futuras

For research on 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide include the development of more potent and selective CHK1 inhibitors, as well as the investigation of its potential applications in combination therapy with other cancer treatments. In addition, the compound could be further studied for its potential applications in the treatment of other types of cancer, as well as its effects on normal cells. The development of more effective formulations and delivery methods could also improve the efficacy of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide in vivo.

Métodos De Síntesis

The synthesis of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloroaniline with ethyl 2-bromoacetate to form the intermediate compound 2-(2-chlorophenyl)acetamide. The second step involves the reaction of this intermediate with cyclohexyl isothiocyanate to form the thiazole ring, resulting in the formation of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide. The purity of the compound can be improved by recrystallization or chromatography.

Aplicaciones Científicas De Investigación

2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to selectively inhibit CHK1 activity, leading to the accumulation of DNA damage and cell death in cancer cells. This makes it a promising candidate for combination therapy with DNA-damaging agents such as chemotherapy or radiation therapy. In addition, 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has been shown to enhance the efficacy of PARP inhibitors, which are used to treat cancers with defects in DNA repair pathways. The compound has also been studied for its potential applications in the treatment of neuroblastoma, a type of childhood cancer.

Propiedades

IUPAC Name

2-(2-chlorophenyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2OS/c19-15-9-5-4-8-14(15)10-17(22)20-11-18-21-16(12-23-18)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVKBPDMLIJLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.